molecular formula C13H19ClN2O3 B13501034 2-Amino-6-(phenylformamido)hexanoic acid hydrochloride

2-Amino-6-(phenylformamido)hexanoic acid hydrochloride

Cat. No.: B13501034
M. Wt: 286.75 g/mol
InChI Key: MCRGRPSSMLSOQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(phenylformamido)hexanoic acid hydrochloride typically involves the reaction of lysine with benzoyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(phenylformamido)hexanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oximes, while reduction of the phenylformamido group may yield primary amines .

Scientific Research Applications

2-Amino-6-(phenylformamido)hexanoic acid hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-6-(phenylformamido)hexanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylformamido group can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the amino group can form hydrogen bonds with various biomolecules, influencing their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-(phenylformamido)hexanoic acid hydrochloride is unique due to the presence of the phenylformamido group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications .

Properties

Molecular Formula

C13H19ClN2O3

Molecular Weight

286.75 g/mol

IUPAC Name

2-amino-6-benzamidohexanoic acid;hydrochloride

InChI

InChI=1S/C13H18N2O3.ClH/c14-11(13(17)18)8-4-5-9-15-12(16)10-6-2-1-3-7-10;/h1-3,6-7,11H,4-5,8-9,14H2,(H,15,16)(H,17,18);1H

InChI Key

MCRGRPSSMLSOQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)N.Cl

Origin of Product

United States

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